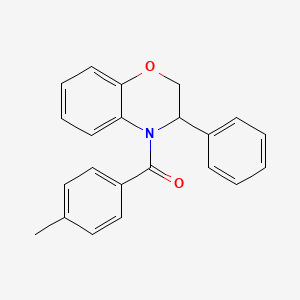

![molecular formula C19H20N4O3 B2495105 3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-50-3](/img/structure/B2495105.png)

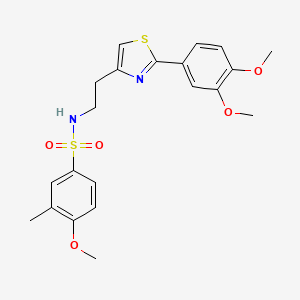

3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step chemical reactions, starting from nucleoside precursors or purine bases modified through various chemical transformations. For example, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized for their anticancer properties, employing bromo-substituted purine diones and arylazides in a one-vessel synthesis approach (E. Ramya Sucharitha et al., 2021). Another approach involves the unexpected rearrangement and ring contraction of dihydropyrimido[6,1-b][1,5,3]dioxazepine diones derived from nucleoside precursors, showcasing the synthesis flexibility and structural diversity achievable (Adam Mieczkowski et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives often utilizes NMR spectroscopy and single-crystal X-ray structural analysis, revealing intricate details of the compound's framework. For instance, the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds involved structural confirmation through these analytical methods, highlighting the compound's potential as low molecular weight compounds suitable for medicinal chemistry optimization programs (Adam Mieczkowski et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has shown that purine derivatives can be synthesized with various substitutions to evaluate their anticancer, anti-HIV-1, and antimicrobial activities. For example, a study described the synthesis of new triazino and triazolo purine derivatives, with some compounds exhibiting considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. These findings highlight the potential of purine derivatives in cancer therapy (Ashour et al., 2012).

Antiviral and Antimicrobial Applications

Further research into guanosine analogues within the thiazolo purine ring system has demonstrated potential antiviral activities. Compounds synthesized from these frameworks were evaluated for their effectiveness against various viruses, suggesting the utility of purine derivatives in developing new antiviral agents (Kini et al., 1991).

Pharmaceutical Applications

The exploration of purine analogues extends into pharmaceutical applications, where modifications to the purine scaffold have led to the development of compounds with potential psychotropic activity. This includes the design of 8-aminoalkyl derivatives of purine-2,6-dione with varying substituents, showing affinity for serotonin receptors and exhibiting antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Structural Analysis

On a more fundamental level, studies have focused on the synthesis and structural analysis of purine derivatives, including the interaction of purine analogues with metal ions in aqueous media. This research provides valuable insights into the chemical properties and potential industrial applications of purine compounds in catalysis and material science (Maldonado et al., 2009).

Propiedades

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-10-6-7-11(2)14(8-10)9-22-17(24)15-16(21(5)19(22)25)20-18-23(15)12(3)13(4)26-18/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMHJSYSXYMVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810801 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)